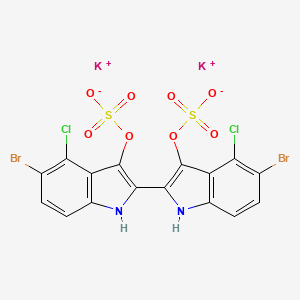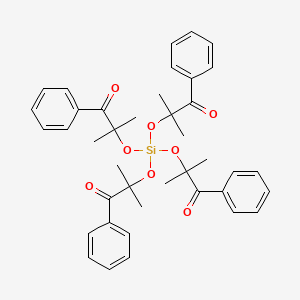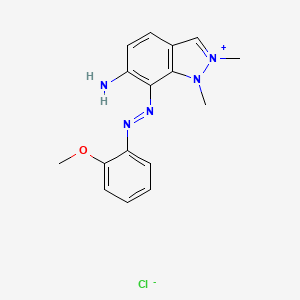
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,2-dimethylindazole in the presence of a base such as sodium acetate to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to form the indazolium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or zinc dust in acidic medium.
Substitution: Nucleophiles such as halides, amines, or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or cleavage of the azo bond.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mécanisme D'action
The mechanism of action of 6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, affecting their structure and function. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid
- Azo-coumarinic derivatives
- 2-Phenyl-2H-benzotriazole derivatives
Uniqueness
6-Amino-7-((2-methoxyphenyl)azo)-1,2-dimethyl-1H-indazolium chloride is unique due to its specific structural features, such as the presence of the methoxy group and the indazolium chloride moiety. These features confer distinct chemical properties, including solubility, stability, and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93923-91-2 |
|---|---|
Formule moléculaire |
C16H18ClN5O |
Poids moléculaire |
331.80 g/mol |
Nom IUPAC |
7-[(2-methoxyphenyl)diazenyl]-1,2-dimethylindazol-2-ium-6-amine;chloride |
InChI |
InChI=1S/C16H17N5O.ClH/c1-20-10-11-8-9-12(17)15(16(11)21(20)2)19-18-13-6-4-5-7-14(13)22-3;/h4-10,17H,1-3H3;1H |
Clé InChI |
GRMUQXUTIIIFPH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2N=NC3=CC=CC=C3OC)N)C=[N+]1C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

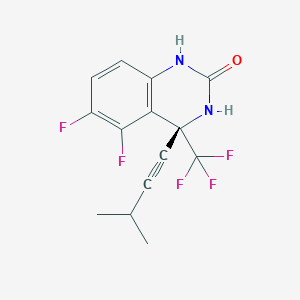
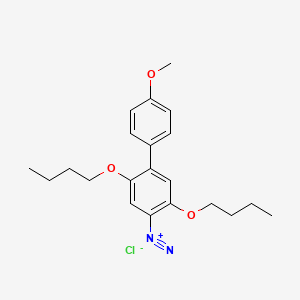




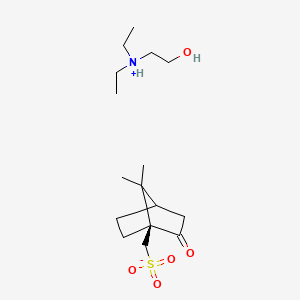
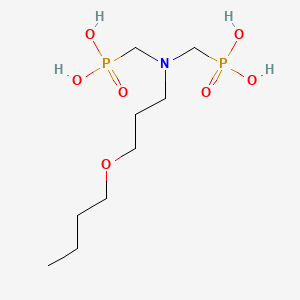
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
